molecular formula C₄₆H₅₇D₃N₄O₁₃S B1146789 Vinblastine-d3 Sulfate CAS No. 1246818-72-3

Vinblastine-d3 Sulfate

Numéro de catalogue: B1146789
Numéro CAS: 1246818-72-3
Poids moléculaire: 912.07
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Vinblastine-d3 Sulfate is a deuterated form of vinblastine sulfate, a vinca alkaloid derived from the Madagascar periwinkle plant (Catharanthus roseus). It is primarily used as a chemotherapy medication to treat various types of cancer, including Hodgkin’s lymphoma, non-small-cell lung cancer, bladder cancer, brain cancer, melanoma, and testicular cancer . The deuterated form, this compound, is used in research to study the pharmacokinetics and metabolism of vinblastine due to the presence of deuterium atoms, which can be traced more easily in biological systems.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Vinblastine-d3 Sulfate is synthesized by incorporating deuterium atoms into the vinblastine molecule. The synthesis involves the following steps:

    Isolation of Vinblastine: Vinblastine is isolated from the Madagascar periwinkle plant.

    Deuteration: The isolated vinblastine undergoes a deuteration process where hydrogen atoms are replaced with deuterium atoms. This is typically achieved using deuterated reagents under specific reaction conditions.

    Sulfation: The deuterated vinblastine is then reacted with sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:

    Cultivation of Catharanthus roseus: Large-scale cultivation of the plant to obtain sufficient quantities of vinblastine.

    Extraction and Purification: Efficient extraction and purification techniques to isolate vinblastine.

    Deuteration and Sulfation: Large-scale deuteration and sulfation processes to produce this compound.

Analyse Des Réactions Chimiques

Types of Reactions: Vinblastine-d3 Sulfate undergoes various chemical reactions, including:

    Oxidation: Vinblastine can be oxidized to form different metabolites.

    Reduction: Reduction reactions can modify the functional groups in the molecule.

    Substitution: Substitution reactions can occur at specific sites in the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while reduction can yield reduced forms of vinblastine.

Applications De Recherche Scientifique

Therapeutic Applications

Vinblastine-d3 sulfate is primarily used in the treatment of various cancers. Its effectiveness as a chemotherapeutic agent has been documented in numerous studies.

  • Hodgkin's Disease : this compound is part of combination therapy regimens for treating advanced stages of Hodgkin's lymphoma, often combined with agents like doxorubicin and bleomycin (ABVD protocol) .
  • Testicular Cancer : It is also utilized in the treatment of advanced testicular carcinoma, where it is often used alongside cisplatin and bleomycin to enhance therapeutic outcomes .
  • Other Cancers : Additional indications include lymphocytic lymphoma, histiocytic lymphoma, Kaposi's sarcoma, and choriocarcinoma resistant to other treatments .

Advances in Drug Delivery Systems

Recent research has focused on improving the delivery mechanisms for this compound to enhance its efficacy while minimizing side effects.

  • Targeted Drug Delivery : Studies have developed folate-conjugated bovine serum albumin nanoparticles that can deliver this compound specifically to tumor cells. This approach aims to increase drug concentration at the tumor site while reducing systemic toxicity .
Delivery System Drug Entrapment Efficiency Drug Loading Efficiency Mean Particle Size (nm)
Folate-Conjugated BSANPs84.83%42.37%156.6
  • Combination Therapies : Research indicates that combining vinblastine with other agents can enhance therapeutic responses. For instance, low-dose vinblastine combined with VEGF receptor inhibitors has shown promise in sustaining tumor regression without significant toxicity .

Case Studies and Research Findings

Several studies have provided insights into the effectiveness and safety profiles of this compound:

  • A study demonstrated that continuous low-dose therapy with vinblastine led to sustained regression of large tumors in animal models without increasing toxicity .
  • Another investigation into synthetic analogs of vinblastine revealed compounds that maintain or improve potency against resistant cancer cell lines, highlighting the potential for developing new therapies based on vinblastine derivatives .

Genotoxicity and Safety Concerns

While this compound is effective against cancer, it poses risks such as genotoxicity and potential long-term effects on fertility due to DNA damage in somatic and germ cells . These findings underscore the importance of careful monitoring during treatment.

Mécanisme D'action

Vinblastine-d3 Sulfate exerts its effects by inhibiting mitosis at metaphase through its interaction with tubulin. It binds to the microtubular proteins of the mitotic spindle, leading to the crystallization of the microtubule and causing mitotic arrest or cell death . This mechanism disrupts cell division, making it effective in treating rapidly dividing cancer cells.

Comparaison Avec Des Composés Similaires

    Vincristine: Another vinca alkaloid used in chemotherapy, with a similar mechanism of action but different clinical applications.

    Vinorelbine: A semi-synthetic vinca alkaloid with a slightly different chemical structure and clinical use.

    Vindesine: A derivative of vinblastine with modifications that alter its pharmacological properties.

Vinblastine-d3 Sulfate’s uniqueness lies in its deuterated form, which provides advantages in research studies, particularly in tracing and understanding the compound’s behavior in biological systems.

Propriétés

Numéro CAS

1246818-72-3

Formule moléculaire

C₄₆H₅₇D₃N₄O₁₃S

Poids moléculaire

912.07

Synonymes

Vincaleukoblastine-d3 Sulfate;  (+)-Vinblastine-d3 Sulfate;  Rozevin-d3;  VLB-d3;  Valban-d3;  Vinblastin-d3;  29060-LE-d3;  Exal-d3;  Velban-d3;  Velbe-d3; 

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.